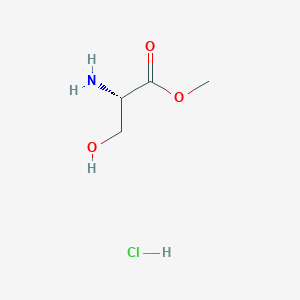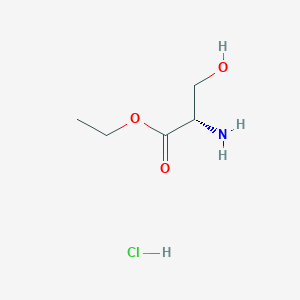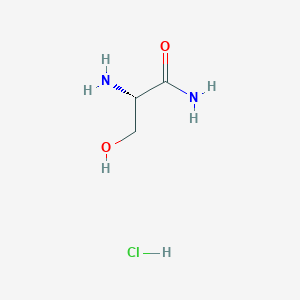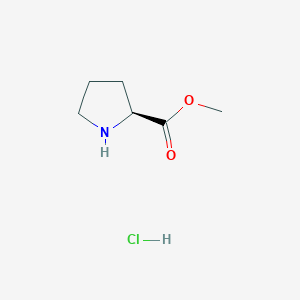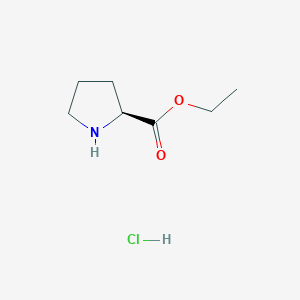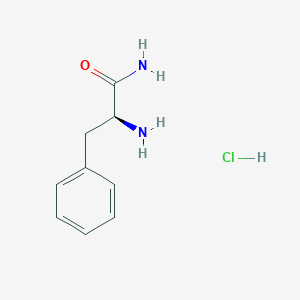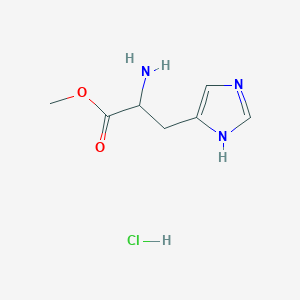
L-组氨酸甲酯二盐酸盐
描述
L-组氨酸甲酯二盐酸盐是氨基酸组氨酸的衍生物。它常用于肽合成,并在化学、生物学和医学等各个领域都有应用。 该化合物以其形成与金属的稳定络合物的能力以及在合成各种生物活性分子中的作用而闻名 .
科学研究应用
L-组氨酸甲酯二盐酸盐在科学研究中有多种应用:
生物学: 研究其在酶催化和蛋白质相互作用中的作用.
医学: 研究其潜在的治疗应用,包括其在药物递送系统中的应用.
工业: 用于生产金属螯合剂和其他工业化学品.
作用机制
L-组氨酸甲酯二盐酸盐的作用机制包括其形成与金属的稳定络合物的能力,以及其在催化各种生化反应中的作用。该化合物与酶和蛋白质等分子靶标相互作用,影响其活性与稳定性。 所涉及的途径包括金属离子配位和肽键形成 .
类似化合物:
- L-组氨酸甲酯
- N-甲基丙烯酰基-(L)-组氨酸甲酯
- L-组氨酸二盐酸盐
比较: L-组氨酸甲酯二盐酸盐因其形成稳定的金属络合物的能力以及其在各种化学反应中的多功能性而独一无二。与 L-组氨酸甲酯相比,它具有更高的稳定性和反应性。 N-甲基丙烯酰基-(L)-组氨酸甲酯主要用于金属螯合应用,而 L-组氨酸二盐酸盐更常用于生化研究 .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers A paper titled “Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride” provides a detailed analysis of the physical and chemical properties of L-histidine methyl ester dihydrochloride . Another paper discusses the effects of amino acid derivatives on physical, mental, and physiological activities .
生化分析
Biochemical Properties
L-Histidine methyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It can act as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spegler reaction with different aldehydes . Additionally, it can be used to create metal-chelating ligands, such as N-methacryloyl-(L)-histidine methyl ester, by reacting with methacryloyl chloride . This compound interacts with various enzymes and proteins, including histidine decarboxylase, which converts histidine to histamine, a process crucial for maintaining optimal pH for cell growth .
Cellular Effects
L-Histidine methyl ester dihydrochloride influences various cellular processes. It has been shown to cause skin and respiratory irritation, as well as serious eye irritation . These effects suggest that the compound can impact cell signaling pathways and gene expression related to inflammatory responses. Additionally, its role in peptide synthesis implies that it may affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .
Molecular Mechanism
At the molecular level, L-Histidine methyl ester dihydrochloride exerts its effects through binding interactions with biomolecules. For instance, it can act as a metal-chelating ligand, forming complexes with metal ions . This property is essential for its role in peptide synthesis and other biochemical reactions. Furthermore, the compound can undergo amidation reactions with poly(α,β-L-aspartic acid) to form zwitterionic polypeptide derivatives . These interactions highlight its versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidine methyl ester dihydrochloride can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and degradation . Long-term exposure to moisture can lead to the degradation of the compound, potentially altering its effectiveness in biochemical reactions. Therefore, it is crucial to store it under inert gas and in a cool, dry environment to maintain its stability .
Dosage Effects in Animal Models
The effects of L-Histidine methyl ester dihydrochloride vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that high doses of histidine derivatives can lead to adverse effects such as skin and respiratory irritation . These findings suggest that careful consideration of dosage is necessary to avoid toxic effects and ensure the compound’s efficacy in research applications.
Metabolic Pathways
L-Histidine methyl ester dihydrochloride is involved in several metabolic pathways. It can be converted to histamine through the action of histidine decarboxylase . Histamine plays a crucial role in various physiological processes, including immune responses and neurotransmission. Additionally, the compound can participate in the synthesis of other histidine derivatives, such as ergothioneine, which has antioxidant properties .
Transport and Distribution
Within cells and tissues, L-Histidine methyl ester dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and other solvents facilitates its distribution in biological systems . The compound’s ability to form complexes with metal ions also influences its localization and accumulation in specific cellular compartments .
Subcellular Localization
L-Histidine methyl ester dihydrochloride’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s activity and function within cells.
准备方法
合成路线和反应条件: L-组氨酸甲酯二盐酸盐可以通过在盐酸存在下,将 L-组氨酸与甲醇酯化来合成。该反应通常包括以下步骤:
- 将 L-组氨酸溶解在甲醇中。
- 向溶液中加入盐酸。
- 将混合物在回流条件下加热数小时。
- 冷却反应混合物,并通过加入非溶剂(例如二乙醚)沉淀产物。
- 过滤并干燥沉淀物以获得 L-组氨酸甲酯二盐酸盐 .
工业生产方法: L-组氨酸甲酯二盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业反应器和精确控制反应条件,以确保产品的高产率和纯度 .
化学反应分析
反应类型: L-组氨酸甲酯二盐酸盐会发生各种化学反应,包括:
取代反应: 它可以在 Pictet-Spengler 反应中与不同的醛反应,形成咪唑并吡啶衍生物.
酰胺化反应: 它可以与聚(α,β-L-天冬氨酸)反应,形成两性离子多肽衍生物.
络合反应: 它可以通过与甲基丙烯酰氯反应形成金属螯合配体.
常用试剂和条件:
Pictet-Spengler 反应: 醛,酸性条件。
酰胺化反应: 聚(α,β-L-天冬氨酸),偶联剂。
络合反应: 甲基丙烯酰氯,碱性条件。
主要产品:
- 咪唑并吡啶衍生物
- 两性离子多肽衍生物
- 金属螯合配体
相似化合物的比较
- L-histidine methyl ester
- N-methacryloyl-(L)-histidine methyl ester
- L-histidine dihydrochloride
Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .
属性
IUPAC Name |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-87-9 | |
| Record name | Methyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


